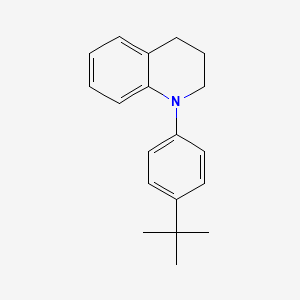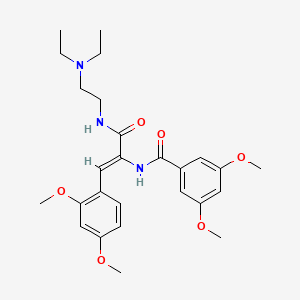![molecular formula C55H40N2 B14138949 N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine is a complex organic compound with a molecular formula of C55H40N2 and a molecular weight of 728.92 g/mol . This compound is known for its unique spiro structure, which contributes to its stability and electronic properties. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) as a dopant material .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine involves multiple steps, starting with the preparation of the spiro[benzo[c]fluorene-7,9’-fluorene] core. This core is then functionalized with diphenyl and di-m-tolyl groups through a series of substitution reactions. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine involves its interaction with electronic and biological systems. The spiro structure provides a rigid framework that enhances its stability and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N5,N9-Diphenyl-N5,N9-di-p-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
- N5,N9-Diphenyl-N5,N9-di-o-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
- N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine
Uniqueness
N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9’-fluorene]-5,9-diamine stands out due to its unique spiro structure, which imparts enhanced stability and electronic properties compared to its analogs. The presence of both diphenyl and di-m-tolyl groups further enhances its electronic properties, making it a valuable material for applications in organic electronics and advanced materials .
Eigenschaften
Molekularformel |
C55H40N2 |
|---|---|
Molekulargewicht |
728.9 g/mol |
IUPAC-Name |
5-N,9-N-bis(3-methylphenyl)-5-N,9-N-diphenylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine |
InChI |
InChI=1S/C55H40N2/c1-37-17-15-23-41(33-37)56(39-19-5-3-6-20-39)43-31-32-48-51(35-43)55(49-29-13-11-25-44(49)45-26-12-14-30-50(45)55)52-36-53(46-27-9-10-28-47(46)54(48)52)57(40-21-7-4-8-22-40)42-24-16-18-38(2)34-42/h3-36H,1-2H3 |
InChI-Schlüssel |
SXGSRIVQDWSHEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C9=CC=CC=C95)N(C1=CC=CC=C1)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


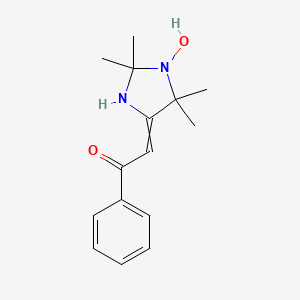

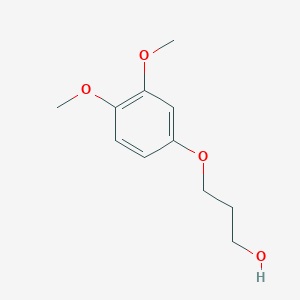

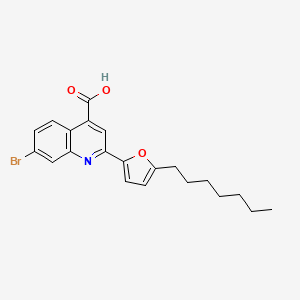
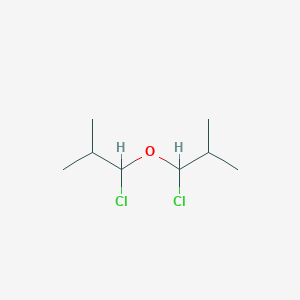
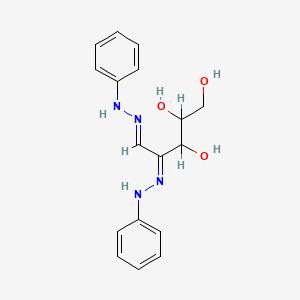
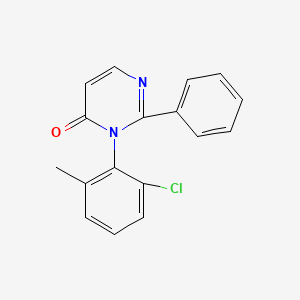
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)

